

X-ray crystallography of 3-Chloro-4-(trifluoromethoxy)benzoic acid derivatives

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethoxy)benzoic acid

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A comparative guide to the crystallographic characteristics of **3-Chloro-4-(trifluoromethoxy)benzoic acid** derivatives and related compounds for researchers, scientists, and drug development professionals.

While the crystal structure of **3-Chloro-4-(trifluoromethoxy)benzoic acid** has not been publicly reported, this guide provides a comparative analysis of its expected crystallographic features based on the experimentally determined structures of closely related benzoic acid derivatives. Understanding the solid-state structure of such molecules is crucial for predicting their physical and chemical properties, which is of significant interest in drug design and materials science. This document summarizes the crystallographic data of selected analogs, outlines a general experimental protocol for single-crystal X-ray diffraction, and visually represents the experimental workflow and molecular relationships.

Comparison of Crystallographic Data

To offer a meaningful comparison, we have selected three benzoic acid derivatives with varying substitution patterns that have been characterized by single-crystal X-ray crystallography: 3-Chloro-2,4,5-trifluorobenzoic acid, 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, and 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid. The crystallographic data for these compounds are summarized in the table below.

Parameter	3-Chloro-2,4,5-trifluorobenzoic acid	3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid	2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Chemical Formula	C ₇ H ₂ ClF ₃ O ₂	C ₁₄ H ₈ ClF ₃ O ₃	C ₈ H ₃ ClF ₃ NO ₄
Molecular Weight	210.54 g/mol	316.66 g/mol	Not specified
Crystal System	Monoclinic	Not specified	Not specified
Space Group	P2 ₁ /c	Not specified	Not specified
Unit Cell Dimensions	a = 4.4760(9) Å b = 13.654(3) Å c = 12.400(3) Å β = 97.16(3)°	Not specified	Not specified
Volume (V)	751.9(3) Å ³	Not specified	Not specified
Molecules per unit cell (Z)	4	Not specified	Not specified
Key Structural Features	Carboxyl group twisted by 6.8(1)° relative to the benzene ring. Molecules form centrosymmetric dimers via O-H...O hydrogen bonds.	The asymmetric unit contains two independent molecules. Dihedral angles between the benzene rings are 80.7(1)° and 68.7(1)°. Molecules form dimers via O-H...O hydrogen bonds.	The carboxyl group is twisted out of the benzene ring plane by 22.9(1)°. The nitro group is also significantly twisted. Molecules form hydrogen-bonded dimers.
Data Source	[1]	[2] [3]	[4]

Experimental Protocols

The determination of the crystal structure for small organic molecules like the benzoic acid derivatives discussed here typically follows a standardized workflow in single-crystal X-ray diffraction.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent. For instance, crystals of 3-Chloro-2,4,5-trifluorobenzoic acid were obtained by the slow evaporation of a toluene solution. Once grown, a suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer directs a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) onto the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

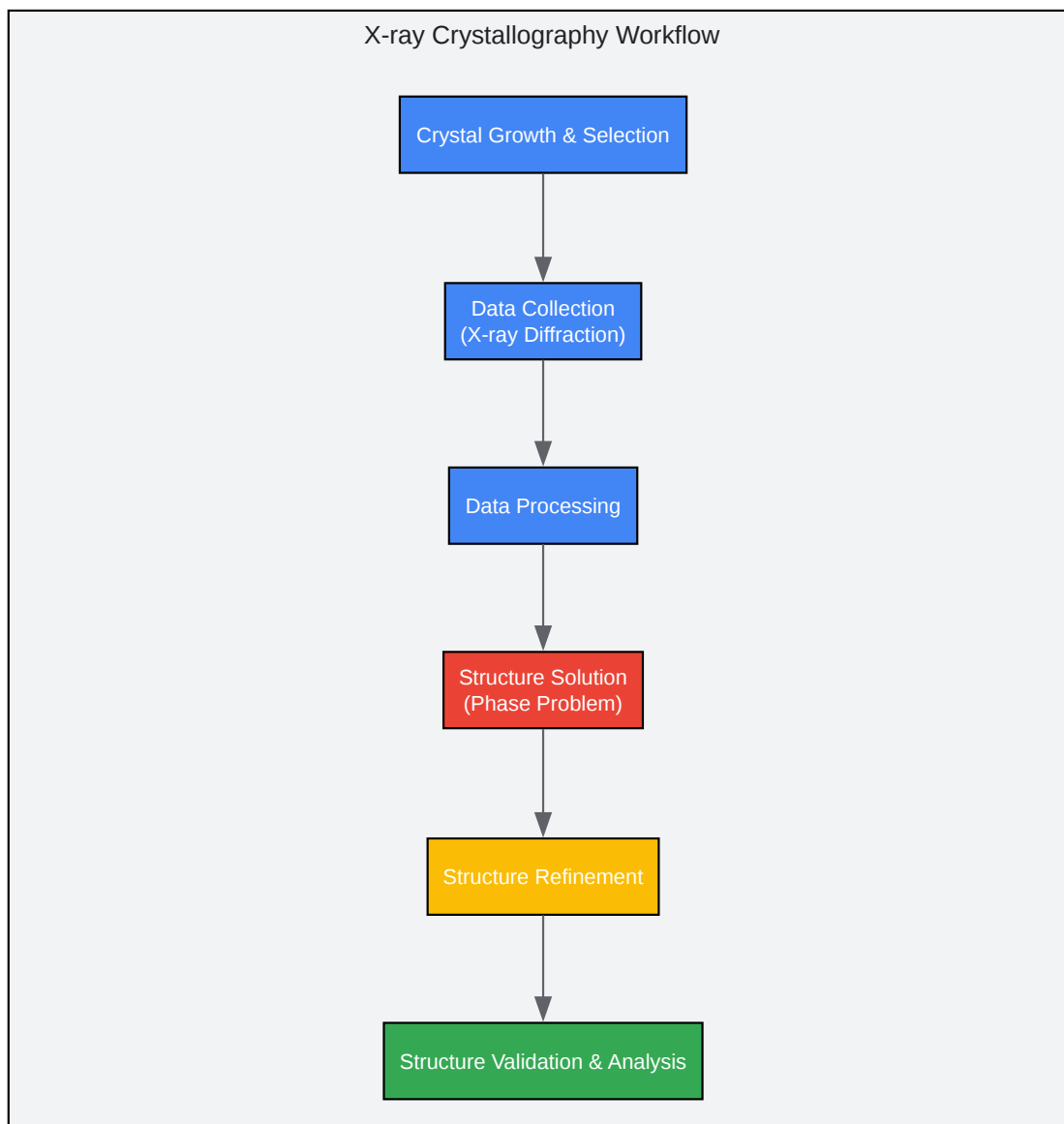
Data Processing

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is corrected for various experimental factors, such as absorption. The space group is determined from the symmetry of the diffraction pattern.

Structure Solution and Refinement

The phase problem is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are commonly used. This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow of single-crystal X-ray crystallography.

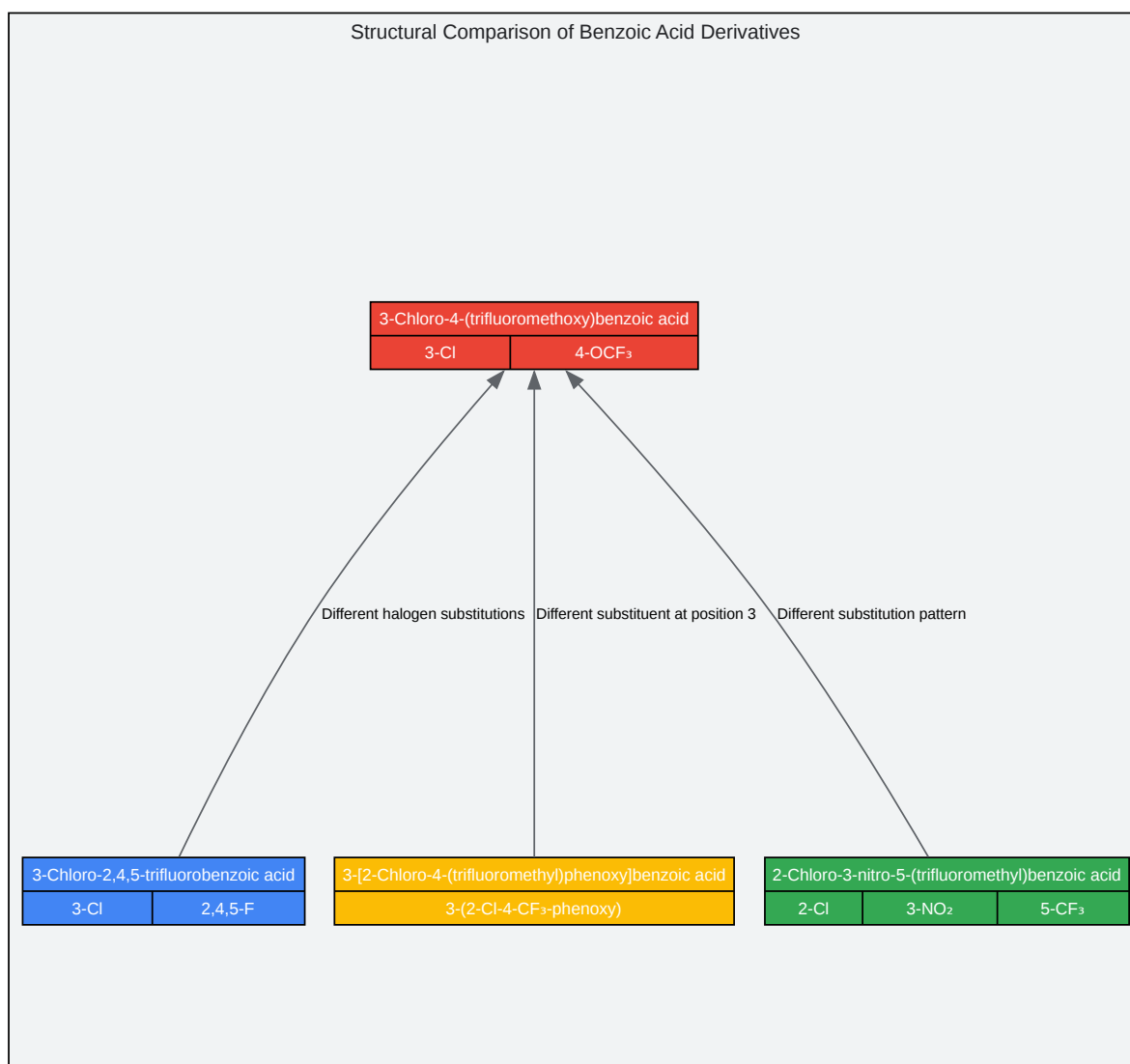


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Caption: A flowchart illustrating the major steps in determining a molecular structure using single-crystal X-ray crystallography.

Structural Comparison of Benzoic Acid Derivatives

The following diagram illustrates the structural relationship between the target compound, **3-Chloro-4-(trifluoromethoxy)benzoic acid**, and the derivatives for which crystallographic data is available. This comparison highlights the differences in substitution on the benzene ring, which are expected to influence the crystal packing and intermolecular interactions.



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Caption: A diagram showing the structural relationship and differing substituents between the target compound and its analyzed derivatives.

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